Leucyl-valyl-isoleucinamide

Catalog No.
S532876
CAS No.
117678-55-4
M.F
C17H34N4O3
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucyl-valyl-isoleucinamide

CAS Number

117678-55-4

Product Name

Leucyl-valyl-isoleucinamide

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanamide

Molecular Formula

C17H34N4O3

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C17H34N4O3/c1-7-11(6)14(15(19)22)21-17(24)13(10(4)5)20-16(23)12(18)8-9(2)3/h9-14H,7-8,18H2,1-6H3,(H2,19,22)(H,20,23)(H,21,24)/t11-,12-,13-,14-/m0/s1

InChI Key

GTPWYWRHWJVBDS-XUXIUFHCSA-N

SMILES

CCC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N

Solubility

Soluble in DMSO

Synonyms

Leu-Val-Ile-amide, Leu-Val-Ile-NH2, leucyl-valyl-isoleucinamide

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N

Description

The exact mass of the compound Leucyl-valyl-isoleucinamide is 342.2631 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leucyl-valyl-isoleucinamide is a synthetic oligopeptide composed of three amino acids: leucine, valine, and isoleucine. These amino acids are branched-chain aliphatic amino acids, known for their hydrophobic properties and significant roles in protein structure and function. The compound is characterized by its unique sequence, which influences its biological activity and potential therapeutic applications.

Typical of peptides. These include:

  • Hydrolysis: The peptide bond can be cleaved by enzymes such as leucine aminopeptidase, which specifically hydrolyzes the amide bonds in peptides containing leucine .
  • Synthesis Reactions: It can be synthesized through solid-phase peptide synthesis or solution-phase methods, where the amino acids are sequentially linked via peptide bonds.
  • Modification Reactions: The compound can undergo modifications such as acetylation or methylation to alter its solubility and biological activity.

Leucyl-valyl-isoleucinamide exhibits several biological activities:

  • Antinociceptive Effects: Research indicates that it may play a role in pain modulation, potentially blocking antinociception induced by other compounds .
  • Enzymatic Interactions: As a substrate for leucine aminopeptidase, it may influence the enzyme's activity and specificity towards other substrates.
  • Cellular Effects: Preliminary studies suggest that it may affect cellular processes such as protein synthesis and cell signaling pathways due to its composition of essential amino acids.

The synthesis of leucyl-valyl-isoleucinamide typically involves:

  • Solid-Phase Peptide Synthesis:
    • Step 1: Attach the first amino acid (leucine) to a solid support.
    • Step 2: Sequentially add valine and isoleucine using coupling reagents to form peptide bonds.
    • Step 3: Cleave the peptide from the solid support and purify it via chromatography.
  • Solution-Phase Synthesis:
    • Combine protected amino acids in a suitable solvent with activating agents to facilitate peptide bond formation.
    • Deprotect the resulting peptide to yield leucyl-valyl-isoleucinamide.

Leucyl-valyl-isoleucinamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may be explored as a candidate for pain management therapies.
  • Nutritional Supplements: Its composition of branched-chain amino acids makes it a candidate for dietary supplements aimed at muscle recovery and growth.
  • Research Tools: It can serve as a model compound for studying peptide interactions with enzymes or receptors.

Interaction studies involving leucyl-valyl-isoleucinamide focus on its effects on various biological systems:

  • Enzyme Kinetics: Investigations into how this compound interacts with enzymes like leucine aminopeptidase can reveal insights into its metabolic pathways.
  • Receptor Binding Studies: Understanding how it binds to specific receptors may help elucidate its mechanism of action in pain modulation.

Leucyl-valyl-isoleucinamide shares structural similarities with other oligopeptides, particularly those containing branched-chain amino acids. Some similar compounds include:

Compound NameCompositionUnique Features
Leucyl-leucineTwo leucine residuesHigher hydrophobicity
Valyl-leucineValine and leucinePotentially different biological effects
Isoleucyl-leucineIsoleucine and leucineMay exhibit distinct enzymatic interactions

Uniqueness of Leucyl-Valyl-Isoleucinamide

Leucyl-valyl-isoleucinamide is unique due to its specific combination of three distinct branched-chain amino acids. This composition not only influences its hydrophobic characteristics but also its potential interactions with enzymes and receptors, setting it apart from other similar compounds. The specific sequence of leucine, valine, and isoleucine may confer unique biological properties that warrant further investigation for therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Exact Mass

342.2631

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

LVI

Other CAS

117678-55-4

Wikipedia

Leucyl-valyl-isoleucinamide

Dates

Modify: 2024-02-18
1: O'Neil JD, Sykes BD. NMR studies of the influence of dodecyl sulfate on the amide hydrogen exchange kinetics of a micelle-solubilized hydrophobic tripeptide. Biochemistry. 1989 Jan 24;28(2):699-707. PubMed PMID: 2713337.

Explore Compound Types